molecular formula C15H15NO2S B15005372 N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B15005372
M. Wt: 273.4 g/mol
InChI Key: DESSMAYYNPCWNU-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a hydroxyphenyl group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the benzothiophene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and hydroxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the benzothiophene core can produce dihydro derivatives .

Scientific Research Applications

N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the benzothiophene core can engage in π-stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Hydroxyphenyl)retinamide:

Uniqueness

N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its combination of the benzothiophene core and the hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

InChI

InChI=1S/C15H15NO2S/c17-12-7-5-11(6-8-12)16-15(18)14-13-4-2-1-3-10(13)9-19-14/h5-9,17H,1-4H2,(H,16,18)

InChI Key

DESSMAYYNPCWNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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